

Spectroscopic Identification Guide: 4-Fluoro-6-methylpicolinonitrile

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Compound of Interest

Compound Name: 4-Fluoro-6-methylpicolinonitrile

Cat. No.: B13937955

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Executive Summary

Compound: **4-Fluoro-6-methylpicolinonitrile** (also: 2-Cyano-4-fluoro-6-methylpyridine) CAS: 1196154-22-9 Formula: C

H

FN

MW: 136.13 g/mol

Application Context: In medicinal chemistry, this scaffold is frequently confused with its regioisomers (e.g., 6-Fluoro-4-methylpicolinonitrile) during nucleophilic aromatic substitution () reactions. Misidentification at this stage leads to "dead-end" synthesis in later steps. This guide provides a definitive protocol to distinguish the target compound using NMR splitting patterns and coupling constants (-values), which are more reliable than chemical shifts alone.

Structural Analysis & Expected Spectral Signatures[1][2][3][4] The "Fingerprint" Logic

The definitive identification relies on the Spin-Spin Coupling between the Fluorine atom (F) and the aromatic protons (H).

- Target Structure (4-Fluoro): The Fluorine at position 4 is ortho to two protons (H3 and H5).
- Common Impurity (6-Fluoro): The Fluorine at position 6 is ortho to only one proton (H5).

A. Nuclear Magnetic Resonance (NMR) Data[1][2][4][5][6][7][8][9]

1.

H NMR (Proton)

Solvent: CDCl₃

or DMSO-d₆

Position	Type	Multiplicity (Pattern)	Coupling Constants ()	Chemical Shift (ppm)*
H3	Aromatic	Doublet (d) or dd	Hz Hz	~7.4 – 7.6
H5	Aromatic	Doublet (d) or dd	Hz Hz	~7.0 – 7.2
6-CH	Methyl	Singlet (s)	May show fine Hz	~2.6 – 2.7

> Critical Note: The presence of two large doublets (

Hz) is the "Go/No-Go" signal for the 4-Fluoro substitution pattern. If you see one large doublet and one small doublet/singlet, you have the wrong isomer.

2.

C NMR (Carbon)

- C-F Coupling: The carbon directly attached to Fluorine (C4) will appear as a doublet with a massive coupling constant (Hz).

- Nitrile (CN): Distinct peak at ~116-118 ppm.

3.

F NMR (Fluorine)

- Signal: Single sharp peak.
- Shift: Typically -100 to -110 ppm (relative to CFCl₃)

).

- Diagnostic: Proton-coupled

F NMR will show a Triplet (t) or doublet of doublets (dd) due to coupling with H3 and H5.

Comparative Analysis: Target vs. Regioisomers

The table below contrasts the target with its most common synthetic byproduct.

Feature	Target: 4-Fluoro-6-methyl	Alternative: 6-Fluoro-4-methyl
Structure	F is ortho to H3 and H5	F is ortho to H5 only
H Splitting	Two Doublets (Hz)	One Doublet (Hz) + One Singlet/Small Doublet (Hz)
F Splitting	Triplet-like (couples to 2 ortho protons)	Doublet (couples to 1 ortho proton)
Symmetry	plane absent	plane absent

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to resolve

couplings.

- Solvent Selection: Use CDCl₃

(99.8% D) + 0.03% TMS.

- Why? Chloroform minimizes hydrogen bonding with the pyridine nitrogen, providing sharper peaks than DMSO.

- Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.
 - Caution: Over-concentration (>20 mg) causes line broadening, obscuring the fine meta-coupling ().
- Acquisition Parameters:
 - H: Minimum 16 scans. Spectral width -2 to 14 ppm.
 - F: Run a non-decoupled experiment first to observe splitting patterns.
 - C: Minimum 512 scans (quaternary carbons like C-CN and C-F are slow to relax).

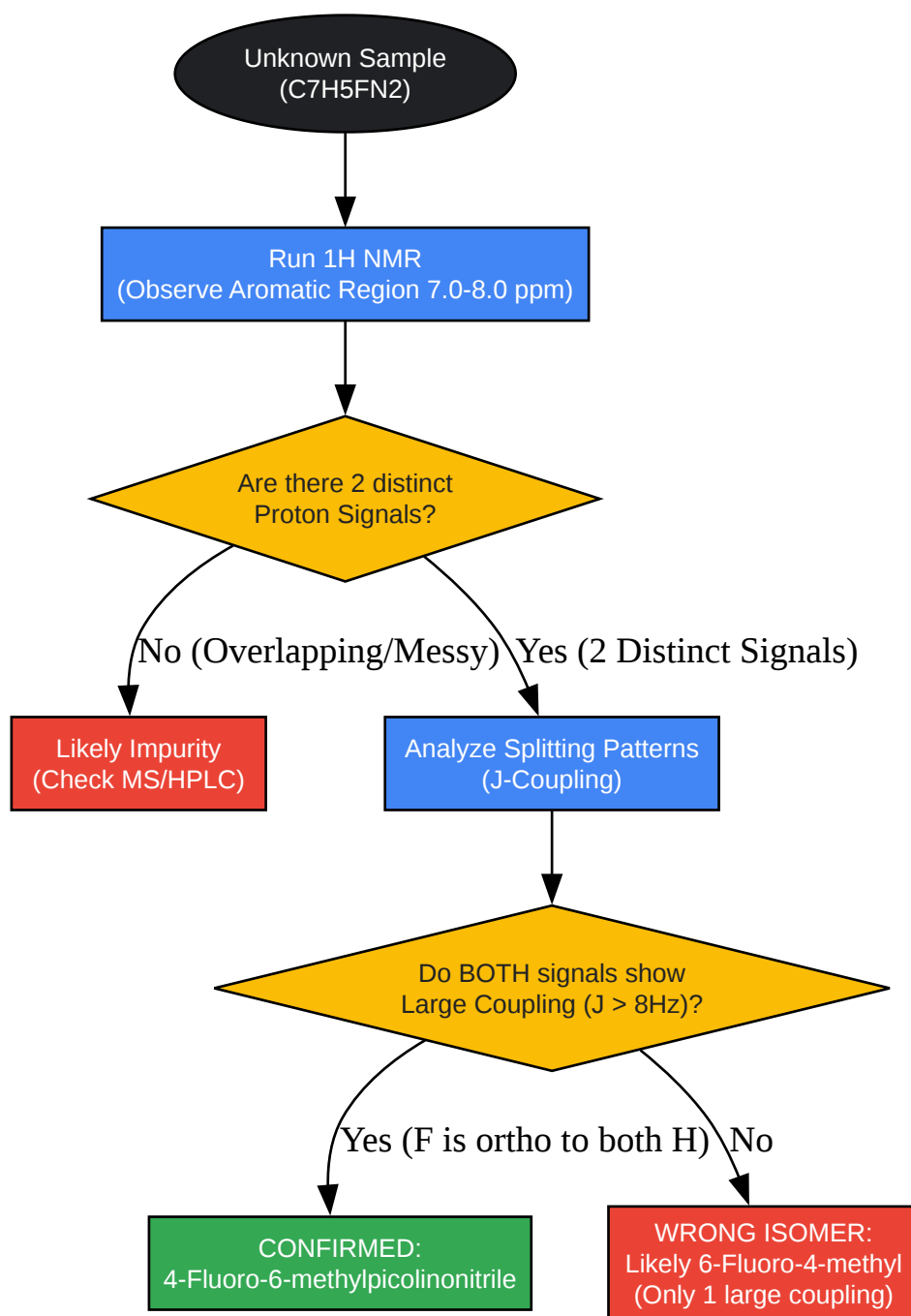
Protocol B: Rapid IR Identification (Quality Control)

Objective: Confirm functional groups (Nitrile).

- Method: ATR-FTIR (Attenuated Total Reflectance).
- Key Bands:
 - Nitrile (-C≡N): Look for a sharp, weak-to-medium band at 2230–2245 cm⁻¹.
 - Pyridine Ring: Characteristic "breathing" bands at 1580–1600 cm⁻¹.

Decision Logic for Identification

The following diagram illustrates the logical workflow to confirm the identity of **4-Fluoro-6-methylpicolinonitrile** versus its isomers.



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Figure 1: Decision tree for distinguishing **4-Fluoro-6-methylpicolinonitrile** from regioisomers based on

¹H NMR coupling patterns.

References

- Reich, H. J. (2020). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link](#)
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Sources

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- [2. repository.lboro.ac.uk \[repository.lboro.ac.uk\]](#)
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